3-Bromo-4-chloro-5-hydroxybenzonitrile
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Overview
Description
3-Bromo-4-chloro-5-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-hydroxybenzonitrile typically involves the bromination and chlorination of hydroxybenzonitrile. One common method includes the following steps:
Bromination: Hydroxybenzonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position on the benzene ring.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective substitution of the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
3-Bromo-4-chloro-5-hydroxybenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzonitrile: Lacks the chlorine atom, which may affect its reactivity and applications.
4-Chloro-3-hydroxybenzonitrile:
3-Bromo-5-chloro-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group, resulting in different reactivity and applications.
Uniqueness
3-Bromo-4-chloro-5-hydroxybenzonitrile is unique due to the presence of both bromine and chlorine atoms, along with the hydroxyl and nitrile groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H3BrClNO |
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Molecular Weight |
232.46 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H |
InChI Key |
GUCVQRWYKTYPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)C#N |
Origin of Product |
United States |
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